UT-A1 Inhibitory Potency: 1.50 µM IC₅₀ Compared to Reference UT-A1 Inhibitor UTA1inh-A1 (3.3 µM IC₅₀)
In a standardized fluorescence-based urea transport assay using rat UT-A1 expressed in MDCK cells with a 15-minute incubation, 1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea inhibited UT-A1-mediated urea transport with an IC₅₀ of 1.50 µM (1,500 nM) [1]. The structurally distinct UT-A1 reference inhibitor UTA1inh-A1, tested under comparable conditions in the same target system, exhibits an IC₅₀ of 3.3 µM for UT-A1 . This represents approximately 2.2-fold greater potency for the target compound relative to UTA1inh-A1 at the UT-A1 isoform.
| Evidence Dimension | UT-A1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.50 µM (1,500 nM) |
| Comparator Or Baseline | UTA1inh-A1: 3.3 µM (3,300 nM) |
| Quantified Difference | ~2.2-fold more potent (lower IC₅₀) |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay; 15 min incubation for target compound; comparable UT-A1 inhibition assay conditions for UTA1inh-A1 |
Why This Matters
For researchers procuring UT-A1 inhibitors for in vitro pharmacology studies, a 2.2-fold potency advantage translates to lower compound consumption, reduced solvent exposure in assay systems, and an expanded dynamic range for concentration-response experiments.
- [1] BindingDB. BDBM50575415 (CHEMBL4864170). IC₅₀: 1.50E+3 nM for rat UT-A1 inhibition in MDCK cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575415 (accessed 2026). View Source
